Boiling Point Differentiation vs. Cycloalkane Triol Homologs (C5–C7)
Cyclooctane-1,2,3-triol exhibits a boiling point of 263.8 °C at 760 mmHg, which is 38.2 °C higher than cyclohexane-1,2,3-triol (225.6 °C) and 57.2 °C higher than cyclopentane-1,2,3-triol (206.6 °C) . Its density of 1.205 g/cm³ is lower than cyclohexane-1,2,3-triol (1.356 g/cm³) and cyclopentane-1,2,3-triol (1.482 g/cm³), reflecting the larger ring volume . These differences directly affect distillation cut points, GC retention times, and solvent extraction protocols during downstream processing.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 263.8 °C |
| Comparator Or Baseline | Cyclohexane-1,2,3-triol: 225.6 °C; Cyclopentane-1,2,3-triol: 206.6 °C; Cycloheptane-1,2,3-triol: 244.8 °C |
| Quantified Difference | +38.2 °C vs. cyclohexane; +57.2 °C vs. cyclopentane; +19.0 °C vs. cycloheptane |
| Conditions | Calculated/predicted values at 760 mmHg (Chemsrc/ChemBlink databases) |
Why This Matters
Procurement decisions for process-scale distillation or chromatographic purification require these boiling point gaps to avoid co-elution with smaller-ring triol impurities; a 38 °C difference versus the cyclohexane analog provides a practical separation window.
